1-azido-2,3-dichlorobenzene
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Overview
Description
1-Azido-2,3-dichlorobenzene is an organic compound that belongs to the class of azides It is characterized by the presence of an azido group (-N₃) attached to a benzene ring substituted with two chlorine atoms at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azido-2,3-dichlorobenzene can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 2,3-dichloronitrobenzene with sodium azide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO). The reaction typically proceeds under mild conditions, with the azide ion displacing the nitro group to form the desired azido compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to optimize production efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Azido-2,3-dichlorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMSO.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Cycloaddition: Alkynes in the presence of a copper catalyst.
Major Products:
Substitution: Various substituted benzene derivatives.
Reduction: 2,3-dichloroaniline.
Cycloaddition: 1,2,3-triazoles.
Scientific Research Applications
1-Azido-2,3-dichlorobenzene has diverse applications in scientific research, including:
Organic Synthesis: It is used as a precursor for the synthesis of various heterocyclic compounds, such as triazoles and tetrazoles.
Material Science: It is employed in the development of advanced materials, including polymers and nanomaterials, due to its unique reactivity.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial and anticancer properties.
Bioconjugation: The azido group is utilized in click chemistry for bioconjugation and labeling of biomolecules.
Mechanism of Action
The mechanism of action of 1-azido-2,3-dichlorobenzene primarily involves its reactivity as an azide. The azido group can undergo cycloaddition reactions with alkynes to form stable triazole rings, which are valuable in various chemical and biological applications. Additionally, the reduction of the azido group to an amine allows for further functionalization and incorporation into complex molecular structures .
Comparison with Similar Compounds
- 1-Azido-2,4-dichlorobenzene
- 1-Azido-2,5-dichlorobenzene
- 1-Azido-2,6-dichlorobenzene
Comparison: 1-Azido-2,3-dichlorobenzene is unique due to the specific positioning of the chlorine atoms, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, such as 1-azido-2,4-dichlorobenzene, the 2,3-substitution pattern offers distinct steric and electronic effects that can be advantageous in certain synthetic applications .
Properties
CAS No. |
62416-02-8 |
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Molecular Formula |
C6H3Cl2N3 |
Molecular Weight |
188 |
Purity |
95 |
Origin of Product |
United States |
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